molecular formula C9H14ClN5O B2878705 5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride CAS No. 2305252-15-5

5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride

Cat. No.: B2878705
CAS No.: 2305252-15-5
M. Wt: 243.7
InChI Key: VPOPBOPCENOPLS-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,2-oxazole core substituted with an azidomethyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₄ClN₅O, with a molecular weight of 251.70 g/mol .

Synthesis: The synthesis involves regioselective cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride, a method optimized for generating 5-cycloaminyl-1,2-oxazole derivatives in moderate yields .

Applications: Primarily used as a heterocyclic amino acid-like building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors .

Properties

IUPAC Name

5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOPBOPCENOPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key differences in substituents, heterocyclic cores, and molecular properties:

Compound Name Heterocyclic Core Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole; HCl 1,2-Oxazole Azidomethyl (5), Piperidin-4-yl (3) C₉H₁₄ClN₅O 251.70 Building block for CNS-targeting ligands
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole; HCl 1,2,4-Oxadiazole Methyl (5), Piperidin-4-yl (3) C₈H₁₄ClN₃O 203.67 Enhanced metabolic stability vs. 1,2-oxazoles
5-(Methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole; HCl 1,2,4-Oxadiazole Methoxymethyl (5), Piperidin-4-yl (3) C₉H₁₆ClN₃O₂ 233.70 Improved solubility due to polar methoxy group
3-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole; 2HCl Pyrazole Azetidin-3-yloxy (3), Methyl (1) C₉H₁₄Cl₂N₄O 277.15 Dual heterocyclic system for kinase inhibition

Key Structural and Functional Differences

Heterocyclic Core :

  • 1,2-Oxazole (target compound) offers electron-rich aromaticity, favoring π-π stacking interactions in receptor binding .
  • 1,2,4-Oxadiazole (e.g., compounds in ) provides higher metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2-oxazoles .

Methoxymethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Piperidine vs. Azetidine: Piperidin-4-yl (6-membered ring) contributes to conformational flexibility and improved blood-brain barrier penetration .

Preparation Methods

Robinson-Gabriel Cyclization for Oxazole Scaffolds

The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles, involving cyclodehydration of α-acylamino ketones under acidic conditions. For 3-piperidin-4-yl substitution, strategic precursor design is critical:

  • Precursor Synthesis : Reacting piperidin-4-yl acetic acid with bromoacetyl bromide yields α-bromoacetyl-piperidin-4-yl acetamide, which undergoes cyclization with polyphosphoric acid (PPA) at 130°C.
  • Limitations : Traditional mineral acids (H₂SO₄, POCl₃) yield <30% for bulky substituents, but PPA enhances yields to 50–60% by mitigating steric hindrance.

Van Leusen Oxazole Synthesis with TosMIC

Tosylmethyl isocyanide (TosMIC) enables 4,5-disubstituted oxazoles via [3+2] cycloaddition:

  • Piperidine Integration : Condensation of 4-(piperidin-4-yl)benzaldehyde with TosMIC in isopropyl alcohol/K₃PO₄ under microwave irradiation (350 W, 65°C, 8 min) generates 4-piperidin-4-yl-5-hydroxymethyl oxazole.
  • Throughput : Microwave-assisted methods reduce reaction times from hours to minutes while improving regioselectivity.

Azidomethyl Functionalization Pathways

Bromomethyl Intermediate Synthesis

Halogenation at C5 precedes azide substitution:

  • Bromination : Treating 5-hydroxymethyl-3-piperidin-4-yl oxazole with PBr₃ in dry THF (0°C → reflux, 4 h) achieves 85% conversion to 5-bromomethyl derivative.
  • Alternative Routes : Continuous-flow systems using bromoacetyl bromide and azirine intermediates (from vinyl azides) enable scalable bromomethyl production.

Nucleophilic Azide Displacement

Replacing bromide with azide requires stringent conditions:

  • Reagent System : NaN₃ (3 eq) in DMF/H₂O (9:1) at 60°C for 12 h achieves >90% substitution.
  • Safety Considerations : Azide formation necessitates controlled temperatures (<65°C) and inert atmospheres to prevent explosive side reactions.

Piperidin-4-yl Group Introduction

Direct Cyclization with Piperidine Moieties

Pre-installing piperidine during oxazole formation avoids post-functionalization challenges:

  • Schiff Base Approach : Condensing 4-piperidinone with glycine derivatives forms α-acylamino ketones for Robinson-Gabriel cyclization.
  • Yield Optimization : Adding 10 mol% ZnCl₂ as a Lewis acid increases cyclization efficiency to 72% for sterically hindered piperidines.

Post-Cyclization Functionalization

For oxazoles with latent reactivity at C3:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromo oxazoles with piperidin-4-yl zinc reagents (Pd(OAc)₂/Xantphos, 100°C, 24 h) installs the piperidine group.
  • Microwave Acceleration : 15 min irradiations at 150°C reduce typical reaction times by 80% while maintaining 68% yields.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

Free base conversion to hydrochloride ensures pharmaceutical stability:

  • Procedure : Dissolve 5-(azidomethyl)-3-piperidin-4-yl oxazole in anhydrous Et₂O, bubble HCl(g) until pH 2–3, and isolate crystals via cold filtration.
  • Purity Control : Recrystallization from ethanol/EtOAc (1:5) achieves >99% purity by HPLC.

Counterion Effects on Crystallinity

Hydrochloride salts exhibit superior crystallinity vs. other anions (tosylate, mesylate), critical for X-ray characterization and formulation stability.

Analytical Characterization Benchmarks

Parameter Method Target Specification
Identity (NMR) ¹H/¹³C NMR (DMSO-d₆) δ 4.35 (s, 2H, CH₂N₃), δ 3.15 (m, 1H, piperidine)
Purity (HPLC) C18, MeCN/H2O + 0.1% TFA >98% AUC at 254 nm
Azide Content IR (KBr) 2100 cm⁻¹ (sharp νₐzide)
Cl⁻ Verification Ion chromatography 17.2–17.8% (theory 17.5%)

Scale-Up Challenges and Solutions

Continuous-Flow Azide Synthesis

Adapting batch processes to flow chemistry minimizes hazards:

  • Reactor Design : Two-step flow system with:
    • PFA tubing (150°C) for bromomethyl oxazole synthesis
    • PTFE mixer for NaN₃ quench (residence time 9 min total)
  • Output : 12 g/h productivity with <2% azide dimer byproducts.

Stabilizing Azide Intermediates

  • Additives : 0.1 M CuI suppresses undesired Staudinger reactions during storage.
  • Temperature Control : Maintain intermediates at -20°C in amber vials to prevent photodegradation.

Comparative Method Efficiency

Method Steps Overall Yield Key Advantage
Robinson-Gabriel + SN2 4 41% High regioselectivity
Van Leusen + Flow 3 58% Rapid, scalable
Buchwald + Azidation 5 33% Flexible substitution

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